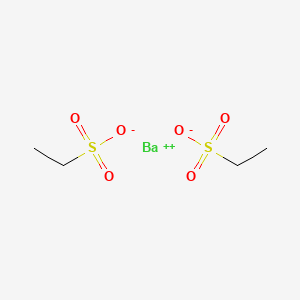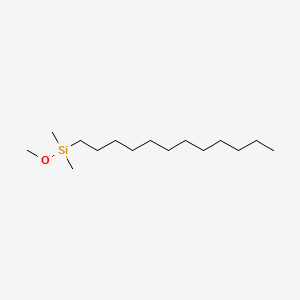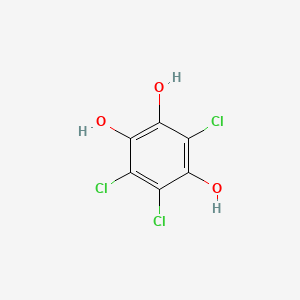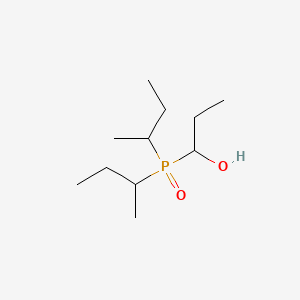
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is an organic compound with the molecular formula C9H21O2P It is a derivative of 1-propanol, where the hydrogen atom of the hydroxyl group is replaced by a bis(1-methylpropyl)phosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- typically involves the reaction of 1-propanol with bis(1-methylpropyl)phosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves similar synthetic routes but with larger reactors and more efficient catalysts to ensure cost-effectiveness and scalability. The process may also include additional purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-.
Applications De Recherche Scientifique
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinyl group can form strong bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol: A primary alcohol with similar structural features but lacking the phosphinyl group.
Isobutanol: An isomer of 1-propanol with a different arrangement of carbon atoms.
1-Phenyl-1-propanol: A derivative of 1-propanol with a phenyl group attached.
Uniqueness
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is unique due to the presence of the bis(1-methylpropyl)phosphinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, such as in catalysis or as a building block for more complex molecules.
Propriétés
Numéro CAS |
129678-01-9 |
|---|---|
Formule moléculaire |
C11H25O2P |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
1-di(butan-2-yl)phosphorylpropan-1-ol |
InChI |
InChI=1S/C11H25O2P/c1-6-9(4)14(13,10(5)7-2)11(12)8-3/h9-12H,6-8H2,1-5H3 |
Clé InChI |
QJAHKXXZRRDDBY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)P(=O)(C(C)CC)C(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


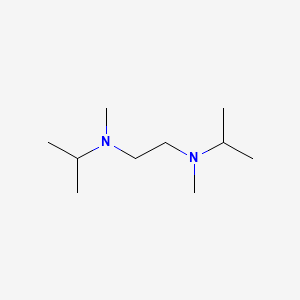


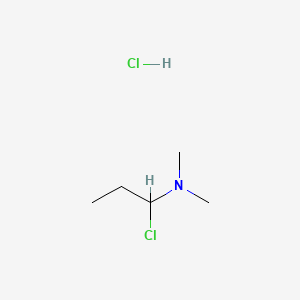
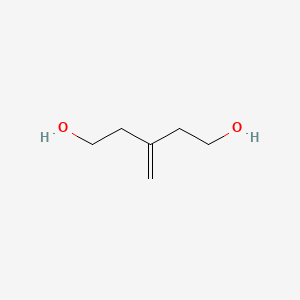


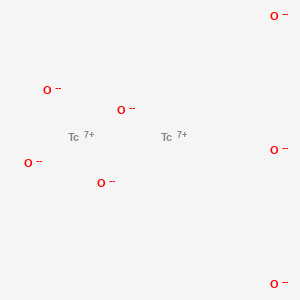
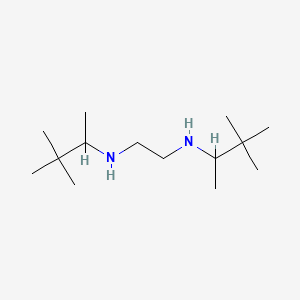
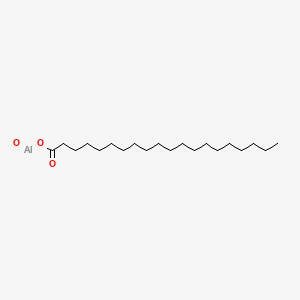
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
